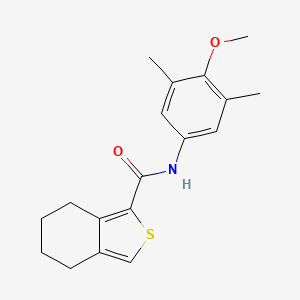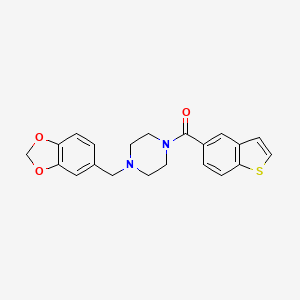![molecular formula C21H24N6O B5567808 4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5567808.png)
4-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest belongs to the broader family of pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse biological activities and chemical properties. Such compounds have been studied for their potential in various applications, ranging from medicinal chemistry to materials science.
Synthesis Analysis
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves nucleophilic substitution reactions, cyclization, and amide formation processes. For instance, the synthesis of related derivatives includes steps such as reductive amination, hydrolysis, and N-alkylation, indicating a multi-step synthetic route that might be applicable to the target compound as well (Fang-wei, 2013).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a pyrimidine ring fused with a pyrazole moiety. This structural motif is crucial for the compound's interactions and properties. X-ray diffraction and spectroscopic methods, such as NMR and IR, are commonly used to elucidate the structures of such compounds (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including but not limited to, cyclization, N-alkylation, and reactions with different reagents to form novel heterocyclic systems. These reactions often lead to compounds with significant biological activity, indicating the versatility and reactivity of this chemical class (Abdelriheem et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, can be modified through structural modifications, including the introduction of solubilizing groups or formation of salts. Such modifications are essential for enhancing the compound's applicability, especially in pharmaceutical contexts (Baraldi et al., 2012).
科学的研究の応用
Antiproliferative Activity
Compounds similar to the specified chemical structure have been synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Derivatives showing significant activity highlight the potential of these compounds as anticancer agents, warranting further research into their mechanism of action and therapeutic applications (Mallesha et al., 2012).
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have shown remarkable specificity and efficacy against human enteroviruses, particularly coxsackieviruses, at nanomolar concentrations without apparent cytotoxicity. These findings suggest their potential as potent antiviral agents, with structure-activity relationships revealing key substituents influencing antienteroviral activity (Chern et al., 2004).
Anti-inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from visnaginone and khellinone have been synthesized, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds, demonstrating high COX-2 selectivity and comparable activity to standard drugs, present a promising avenue for the development of new anti-inflammatory and analgesic therapies (Abu‐Hashem et al., 2020).
Antibacterial Activity
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives has led to compounds with promising antibacterial properties. Studies demonstrate the potential of these derivatives as inhibitors against various pathogenic bacteria, providing a foundation for the development of new antibacterial agents (Beyzaei et al., 2017).
特性
IUPAC Name |
(4-ethylphenyl)-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-3-17-4-6-18(7-5-17)21(28)26-12-10-25(11-13-26)19-14-20(23-15-22-19)27-9-8-16(2)24-27/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXQEWPPENVPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethylphenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclohexyl)-1H-pyrazole-3-carboxamide](/img/structure/B5567731.png)
![N-[2-(dimethylamino)ethyl]-N'-(1-methyl-1H-indazol-6-yl)-N-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B5567743.png)
![4-{2-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}thiomorpholine 1,1-dioxide](/img/structure/B5567747.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(4-methyl-1-piperazinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5567755.png)

![N-(2,4-dimethoxyphenyl)-4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567791.png)
![2-allyl-N-(2-methoxyphenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5567794.png)
![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole](/img/structure/B5567796.png)
![N-(3,5-dimethoxyphenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5567797.png)
![4-[(4-bromo-2,6-dimethylphenoxy)acetyl]morpholine](/img/structure/B5567800.png)
![1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(2-fluoro-5-methylphenoxy)-4-piperidinecarboxylic acid dihydrochloride](/img/structure/B5567811.png)

![4-{[6-(benzyloxy)-3-pyridazinyl]oxy}-N,N-dimethyl-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine](/img/structure/B5567817.png)
